1-Cyclohexanecarbonylazetidin-3-ol
Description
1-Cyclohexanecarbonylazetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a hydroxyl group at the 3-position and a cyclohexanecarbonyl group at the 1-position. This structural combination confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric bulk from the cyclohexane moiety.
Properties
IUPAC Name |
cyclohexyl-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-11(7-9)10(13)8-4-2-1-3-5-8/h8-9,12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNHJBQQXUQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexanecarbonylazetidin-3-ol typically involves the reaction of cyclohexanecarbonyl chloride with azetidin-3-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexanecarbonylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclohexanecarbonyl moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted azetidin-3-ol derivatives.
Scientific Research Applications
1-Cyclohexanecarbonylazetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexanecarbonylazetidin-3-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity :
- The cyclohexanecarbonyl group in the target compound balances polarity and hydrophobicity, contrasting with the highly lipophilic benzhydryl group in 1-Benzhydrylazetidin-3-ol .
- The benzyl substituent in 1-Benzylazetidin-3-ol offers intermediate lipophilicity, making it a versatile scaffold for drug discovery .
This could influence binding affinity in biological targets. Benzhydryl-containing analogs exhibit increased steric bulk, which may enhance selectivity for hydrophobic binding pockets but reduce solubility .
Synthetic Accessibility :
- 1-Benzylazetidin-3-ol is widely reported in synthetic pathways, suggesting easier scalability compared to cyclohexanecarbonyl derivatives, which may require specialized acylating agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
